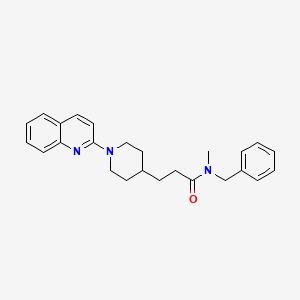![molecular formula C20H31N3O3 B5650212 N-(2-furylmethyl)-8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5650212.png)
N-(2-furylmethyl)-8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives often involves cascade cyclizations, Michael addition reactions, or direct annulation of primary amines with resin-bound bismesylates. One method involves a [5+1] double Michael addition reaction of N,N-dimethylbarbituric acid with diaryldivinylketones in the presence of diethylamine, yielding diazaspiro[5.5]undecane derivatives in excellent yields. Another approach is the microwave-assisted solid-phase synthesis utilizing alpha-methyl benzyl resin, which facilitates the direct annulation of primary amines with resin-bound bismesylates, allowing for the efficient and versatile synthesis of diazaspirocycles (Macleod et al., 2006).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic core, typically involving a cyclohexanone unit that prefers a chair conformation. This structural feature is significant for the compounds' biological activity and selectivity. The structure-activity relationship studies indicate that specific substituents and modifications in the diazaspiro[5.5]undecane framework can lead to significant differences in binding affinity and selectivity towards various biological targets (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives can undergo various chemical reactions, including redox processes in non-aqueous media. The redox behavior of these compounds has been explored, revealing that electrolytic oxidation can yield N-(1-aminocyclohexanecarbonyl)oxamic acid, while the reduction process can produce the corresponding alcohol along with traces of the dimer. These reactions are essential for understanding the compounds' reactivity and potential functionalization for further applications (Abou-Elenien et al., 1991).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-methylbutyl)-3-oxo-2,8-diazaspiro[5.5]undecane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-16(2)7-11-22-14-20(9-6-18(22)24)8-4-10-23(15-20)19(25)21-13-17-5-3-12-26-17/h3,5,12,16H,4,6-11,13-15H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTPOZLOHVPGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2(CCCN(C2)C(=O)NCC3=CC=CO3)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(1-pyrrolidinylmethyl)-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]](/img/structure/B5650140.png)

![N-cyclopropyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5650164.png)
![4-{1-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5650174.png)
![(3R*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-isopropyl-3-pyrrolidinamine](/img/structure/B5650193.png)
![7-{[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5650195.png)
![(4S)-N-ethyl-4-[(4-ethylbenzoyl)amino]-1-[(methylthio)acetyl]-L-prolinamide](/img/structure/B5650198.png)
![2-[(2-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5650199.png)

![4-({[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)phenyl acetate](/img/structure/B5650217.png)
![N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5650222.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluoro-6-methoxybenzoyl)piperidine](/img/structure/B5650227.png)
![N,1,7-trimethyl-N-[3-(methylthio)benzyl]-1H-indole-2-carboxamide](/img/structure/B5650235.png)
